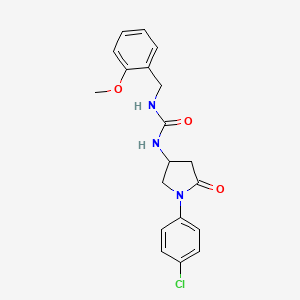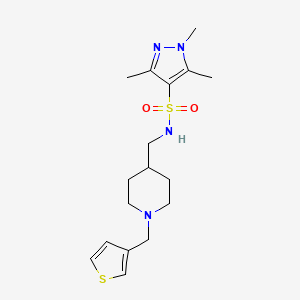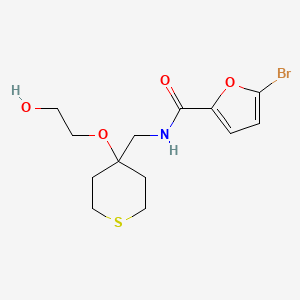![molecular formula C17H16FNO B2654380 8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 937169-37-4](/img/structure/B2654380.png)
8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline” is a chemical compound with the molecular formula C17H16FNO and a molecular weight of 269.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H16FNO. It contains 17 carbon atoms, 16 hydrogen atoms, one fluorine atom, and one nitrogen atom . The exact arrangement of these atoms forms the unique structure of the compound.Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Properties
- Synthesis and Structural Analysis : The title compound has been obtained through the imine Diels–Alder reaction, showcasing its synthetic accessibility and structural characteristics. This compound features a furan ring in a twist conformation and a pyridine ring in a sofa conformation, with an intermolecular hydrogen bond forming chains along the b-axis (K. Ravikumar et al., 2004). A similar study provided insights into the structural similarities and differences between diastereoisomers of this compound, underlining the impact of the furan ring orientation due to its fusion to the quinoline nucleus (K. Ravikumar et al., 2004).
Biological Applications and Pharmacology
- Antitubercular Activity : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from this compound have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some showing significant antitubercular agents (S. Kantevari et al., 2011). Another study introduced furan coupled quinoline diamide hybrid scaffolds as potent antitubercular agents, showcasing moderate to good inhibition activity (Anantacharya Rajpurohit et al., 2019).
Photophysical and Electrochemical Properties
- Photoluminescence Applications : Research on 5,8-π-extended quinoxaline derivatives revealed their synthesis and investigation for potential photoluminescence applications, indicating the significance of substitution patterns on the photophysical properties (F. S. Mancilha et al., 2006).
- Fluorometric and Colorimetric Dual-modal Probes : A quinoline-based compound was developed as a dual-modal probe for pH detection, demonstrating its utility in bioimaging and potential for creating convenient and efficient pH test kits (Qin Zhu et al., 2018).
Material Science and Organic Synthesis
- Diversity-Oriented Synthesis of Fluorophores : An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, was reported, illustrating the synthetic versatility of related compounds and their promising optical properties for use as fluorescent probes in aqueous systems (Sujin Park et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-12-6-7-15-14(10-12)17-13(8-9-20-17)16(19-15)11-4-2-1-3-5-11/h1-7,10,13,16-17,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRXVHTIRYSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

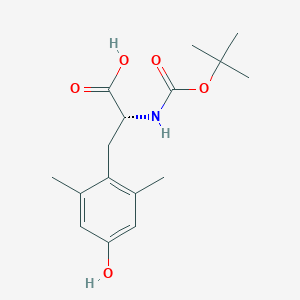
![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)
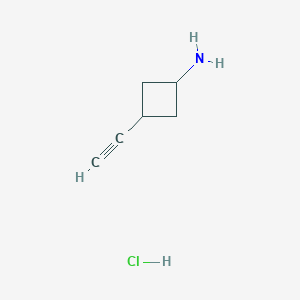
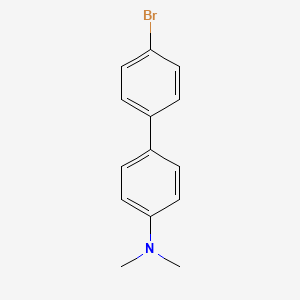
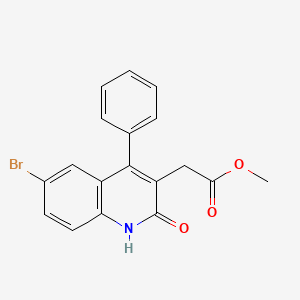

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
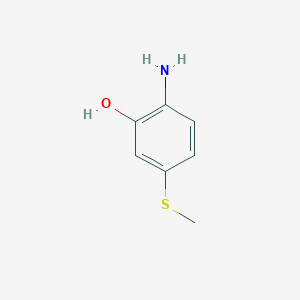
![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)
